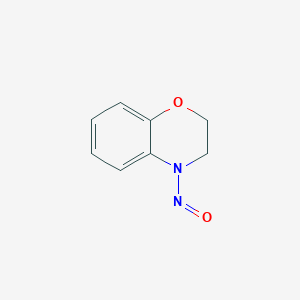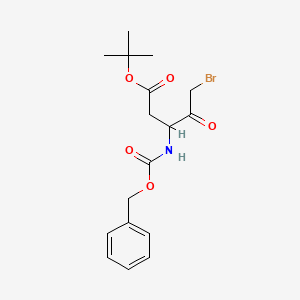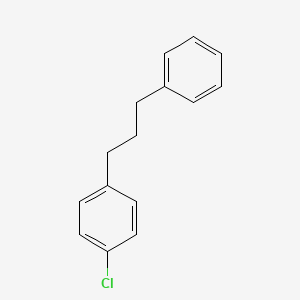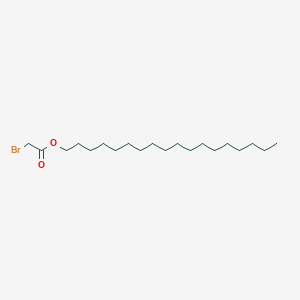
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by a benzyloxy group attached to the first carbon of a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5,6,7,8-tetrahydronaphthalene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyloxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzyloxy-tetrahydronaphthalene derivatives.
Scientific Research Applications
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydronaphthalene ring can also interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
1-Benzyloxy-2-naphthol: Contains a hydroxyl group, which can participate in additional hydrogen bonding interactions.
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene: Contains an acetyl group, which can influence its reactivity and biological activity.
Uniqueness
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential applications in various fields. The combination of the benzyloxy group and the tetrahydronaphthalene ring provides a versatile scaffold for further chemical modifications and biological studies.
Properties
Molecular Formula |
C17H18O |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H18O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-3,6-8,10,12H,4-5,9,11,13H2 |
InChI Key |
IPVZMSJBHIXBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine](/img/structure/B8607132.png)


![2-[4-(Imidazol-1-yl)phenoxy]ethylamine](/img/structure/B8607151.png)
![3-{3-[(4-Methylpiperazin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8607163.png)



![2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8607197.png)
![3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE](/img/structure/B8607199.png)



